(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a pyridine ring substituted with a chlorine atom, and a cyclobutyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, is synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling with Piperidine: The chloropyridine intermediate is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the piperidinylpyridine derivative.
Attachment of the Cyclobutyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaH, K2CO3, various halides
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors or ion channels. Its structural features make it a potential candidate for probing the function of specific biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(3-Chloropyridin-4-yl)piperidine
- **Cyclobutylmethanone derivatives
- **Piperidinylpyridine derivatives
Uniqueness
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone is unique due to its combination of a chloropyridine moiety, a piperidine ring, and a cyclobutyl group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-9-17-7-6-14(13)20-12-5-2-8-18(10-12)15(19)11-3-1-4-11/h6-7,9,11-12H,1-5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDABLQHKINYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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